3-(苯基硫基)丙酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

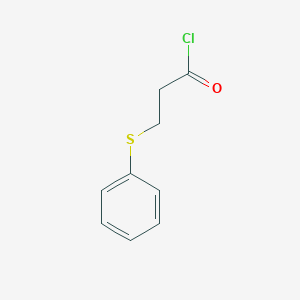

3-(Phenylsulfanyl)propanoyl chloride is a chemical compound that contains a phenylsulfanyl group attached to a propanoyl chloride moiety. This compound is of interest due to its potential utility in various organic synthesis reactions, where it can act as an intermediate or a reagent. The phenylsulfanyl group is a versatile functional group that can participate in a variety of chemical transformations, including nucleophilic substitutions and catalytic processes.

Synthesis Analysis

The synthesis of compounds related to 3-(phenylsulfanyl)propanoyl chloride often involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoic acid involves the imination of the key sulfoxide followed by in situ coupling with a protected amino acid . Similarly, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a related sulfonyl chloride, includes steps such as regioselective lithiation and copper-catalyzed C–O coupling .

Molecular Structure Analysis

The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using various spectroscopic techniques. For example, structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues provide insights into the electronic environment of the phenylsulfanyl group and its influence on the chemical shifts in NMR spectroscopy .

Chemical Reactions Analysis

Compounds with phenylsulfanyl groups can undergo a range of chemical reactions. The sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the reactivity of the sulfanyl group in catalysis . Additionally, the cyclization of 1,3-diaryl-3-phenylsulfanyl-1-propanols to thiochromans involves a [1,3]-PhS shift, showcasing the dynamic behavior of the phenylsulfanyl group in rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(phenylsulfanyl)propanoyl chloride and related compounds are influenced by the presence of the phenylsulfanyl group. For instance, the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives reveals the stability and reactivity of the phenylsulfanyl group under thermal conditions . The chlorination of hydroxyalkanesulfinate salts in a nonpolar medium to produce hydroxyalkanesulfonyl chlorides further illustrates the reactivity of sulfur-containing compounds .

科学研究应用

光致变色和乙酸感应性能

- 3-(苯基硫基)丙酰氯在合成3-酰基香豆素中被使用,这些化合物表现出光致变色性能,并对乙酸离子具有选择性感应作用。这种应用在分子感应和成像领域中具有重要意义(Rao & Desai, 2014)。

合成应用

- 该化合物在制备其他硫转移剂中发挥作用,展示了它在合成化学和材料科学领域的实用性(Klose, Reese, & Song, 1997)。

- 它参与环化反应以产生硫代色苷,突显了它在有机合成和新分子创造中的相关性(Skarżewski, Zielińska-Błajet, Roszak, & Turowska-Tyrk, 2003)。

生物传感技术

- 3-(苯基硫基)丙酰氯被用于合成化合物,用于在羟基化表面上形成可功能化的单分子层,有益于生物传感应用(De La Franier, Jankowski, & Thompson, 2017)。

热解反应研究

- 该化合物被研究其在气相热解反应中的行为,为有机分子的热分解和反应动力学提供了见解(Dib, Ibrahim, Al-Awadi, Ibrahim, & Al-Awadi, 2008)。

制药中的手性合成

- 它还用于不对称合成,特别是用于生产抗抑郁药物的手性中间体,标志着它在制药研究中的重要性(Choi, Choi, Kim, Uhm, & Kim, 2010)。

抗菌剂开发

- 研究涉及合成具有抗菌性质的含磺胺基团的新化合物,其中3-(苯基硫基)丙酰氯发挥着关键作用(Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

安全和危害

属性

IUPAC Name |

3-phenylsulfanylpropanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKDFHHXZAIXDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507918 |

Source

|

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfanyl)propanoyl chloride | |

CAS RN |

51849-21-9 |

Source

|

| Record name | 3-(Phenylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)